molecular formula C19H18N2O3S B3474281 2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3474281
M. Wt: 354.4 g/mol
InChI Key: NRBZUYWBWHUQSC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a methoxyphenoxy group at the 2-position of the acetamide moiety and a 4-methylphenyl substituent on the thiazole ring (Compound ID: 3643-3033) .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-3-5-14(6-4-13)17-12-25-19(20-17)21-18(22)11-24-16-9-7-15(23-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBZUYWBWHUQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with an appropriate α-haloketone under basic conditions to form the thiazole ring.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction of 4-methoxyphenol with an appropriate halogenated precursor.

    Coupling of the thiazole and methoxyphenoxy intermediates: The final step involves coupling the thiazole intermediate with the methoxyphenoxy intermediate using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of phenol or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The biological and physicochemical properties of thiazole-acetamides are heavily influenced by substituents on the thiazole ring and acetamide chain. Below is a comparative analysis of key analogs:

Compound Name Thiazole Substituent Acetamide Substituent Key Properties/Activities Reference
Target Compound 4-(4-Methylphenyl) 2-(4-Methoxyphenoxy) Enhanced solubility (methoxy group)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 4-(3-Chloro-4-fluorophenyl) Acetamide (unsubstituted) c-Abl kinase activation; moderate purity (HPLC)
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-(4-Hydroxy-3-methoxyphenyl) Acetamide (unsubstituted) COX/LOX inhibition potential
N-(4-Phenyl-5-tetradecylthiazol-2-yl)-acetamide (4) 4-Phenyl-5-tetradecyl Acetamide (unsubstituted) Lipophilic; likely membrane permeability
2-(4-Hydroxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)thiazol-2-yl]acetamide (8) 4-(p-Methoxyphenyl) 2-(4-Hydroxypiperidin-1-yl) Improved CNS penetration (piperidine)

Key Observations :

  • Lipophilic Chains : Long alkyl chains (e.g., tetradecyl in compound 4) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • Heterocyclic Modifications : Piperidine-substituted analogs (e.g., compound 8) show improved blood-brain barrier penetration, a feature absent in the target compound .

Biological Activity

2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a methoxyphenoxy group, a thiazole ring, and a methylphenyl substituent, which contribute to its unique properties and mechanisms of action.

  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 368.5 g/mol
  • IUPAC Name : this compound
  • InChI Key : VAFFVUSPRYNXHU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate key signaling pathways that are essential for cellular function:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Interaction : It may act on certain receptors to either activate or inhibit downstream signaling cascades.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives containing the thiazole moiety. For instance, compounds similar in structure to this compound were tested against various tumor cell lines:

  • Cell Lines Tested : A549 (lung cancer) and C6 (glioma).
  • Methods Used : MTT assays for cell viability, acridine orange/ethidium bromide staining for apoptosis detection, and caspase-3 activation assays.

Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that the thiazole ring contributes to the anticancer activity by inducing apoptosis in cancer cells .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 Value (µM)Reference
Compound AAnticancerA54915
Compound BAnticancerC612
This compoundAnticancerA549TBDTBD

Case Studies

  • Case Study on Antitumor Activity :
    A study focused on a series of thiazole derivatives demonstrated that modifications at the phenyl and methoxy groups significantly influenced their anticancer activities. The presence of electron-donating groups like methoxy enhanced binding affinity to target receptors involved in tumor proliferation.
  • Mechanistic Insights :
    Research has shown that compounds with similar structures can induce apoptosis through mitochondrial pathways. The activation of caspases was noted as a critical step in the apoptotic process initiated by these compounds.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepSolventTemperatureCatalystYield (%)
Amide CouplingDMF80°CK₂CO₃75–85
CyclizationDCM25°CNone60–70
Final PurificationEthanolReflux90–95

Basic: What spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm for thiazole and methoxyphenyl groups) and acetamide NH (δ ~10 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ ~165–170 ppm) and methoxy (OCH₃, δ ~55 ppm) groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: Resolves tautomeric forms and dihedral angles between aromatic/thiazole rings, critical for understanding reactivity .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial:
    • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer:
    • MTT Assay: Screen cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cells (e.g., HEK-293) .
    • Apoptosis Markers: Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced: How can tautomerism in the thiazole ring influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Tautomeric Analysis:
    • Use NMR titration or X-ray crystallography to detect tautomeric equilibria (e.g., enol-imine vs. keto-amine forms) .
    • Computational studies (DFT) predict dominant tautomers and their electronic properties .
  • Impact on Bioactivity:
    • Compare IC₅₀ values of tautomer-enriched forms in enzyme inhibition assays. For example, keto-amine forms may exhibit stronger hydrogen bonding with target proteins .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups for activity?

Methodological Answer:

  • Derivative Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess activity changes .
  • Key SAR Parameters:
    • Hydrophobicity: LogP values influence membrane permeability; optimize via substituent choice .
    • Electron-Withdrawing Groups: Enhance electrophilicity of the acetamide carbonyl for target binding .

Q. Table 2: Example SAR Data from Thiazole Derivatives

Substituent (R)LogPIC₅₀ (μM, MCF-7)Antibacterial (MIC, μg/mL)
4-OCH₃2.112.516 (S. aureus)
4-Cl2.88.28
4-NO₂1.96.732

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., ATCC-certified), culture conditions, and compound concentrations .
  • Control for Tautomerism: Pre-equilibrate compound solutions to ensure consistent tautomeric ratios during testing .
  • Meta-Analysis: Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify confounding variables .

Advanced: What mechanistic studies are needed to elucidate the compound’s anticancer mode of action?

Methodological Answer:

  • Target Identification:
    • Pull-Down Assays: Use biotinylated probes to isolate binding proteins from cell lysates .
    • Kinase Profiling: Screen against kinase libraries to identify inhibition targets (e.g., EGFR, AKT) .
  • Pathway Analysis: RNA-seq or Western blotting to assess downstream effects (e.g., apoptosis markers like Bax/Bcl-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.